molecular formula C7H5BrClNO B1343082 4-Bromo-2-chlorobenzamide CAS No. 426265-73-8

4-Bromo-2-chlorobenzamide

Cat. No.: B1343082
CAS No.: 426265-73-8
M. Wt: 234.48 g/mol
InChI Key: ORFWVGHYCXGUHS-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzamide: is an organic compound with the molecular formula C7H5BrClNO . It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 4th and 2nd positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 4-Bromo-2-chlorobenzamide involves the reaction of 4-bromo-2-chlorobenzoic acid with oxalyl chloride in the presence of dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is then reacted with ammonium hydroxide to yield this compound .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar steps as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The amide group can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to substitute the halogen atoms.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the amide group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the amide group to an amine.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the original compound.

Scientific Research Applications

4-Bromo-2-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved can vary, but the compound’s ability to form stable complexes with proteins and other biomolecules is a key factor in its activity .

Comparison with Similar Compounds

  • 4-Bromo-2-chlorobenzoic acid
  • 4-Bromo-2-chlorobenzaldehyde
  • 4-Bromo-2-chloroaniline

Comparison:

4-Bromo-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, as well as the amide functional group. This combination of substituents and functional groups gives it distinct chemical properties and reactivity compared to similar compounds. For example, 4-Bromo-2-chlorobenzoic acid has a carboxylic acid group instead of an amide, which significantly alters its reactivity and applications .

Properties

IUPAC Name

4-bromo-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFWVGHYCXGUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619827
Record name 4-Bromo-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426265-73-8
Record name 4-Bromo-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorobenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX79M6AR9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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